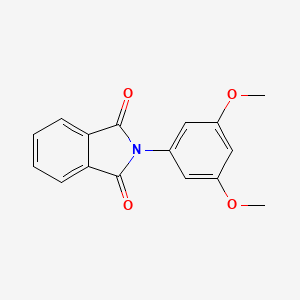
2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione
描述
2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phenyl ring substituted with two methoxy groups at the 3 and 5 positions, attached to an isoindole-1,3-dione core. Its distinct structure makes it a subject of interest in organic chemistry and material science.
属性
CAS 编号 |
69076-64-8 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC 名称 |
2-(3,5-dimethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H13NO4/c1-20-11-7-10(8-12(9-11)21-2)17-15(18)13-5-3-4-6-14(13)16(17)19/h3-9H,1-2H3 |
InChI 键 |
KRYUWEGAKUXWGM-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)N2C(=O)C3=CC=CC=C3C2=O)OC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione typically involves the reaction of 3,5-dimethoxybenzaldehyde with phthalic anhydride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the isoindole-1,3-dione ring system. The reaction conditions often include heating the mixture under reflux in a solvent such as toluene or xylene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts such as Lewis acids or bases may be employed to facilitate the reaction and improve efficiency.
化学反应分析
Types of Reactions: 2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The isoindole ring can be reduced to form dihydro derivatives.
Substitution: Electrophilic aromatic substitution can occur at the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroisoindole derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用机制
The mechanism of action of 2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The methoxy groups and the isoindole ring system can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substitutions but different core structure.
3,5-Dimethoxybenzaldehyde: A precursor in the synthesis of 2-(3,5-Dimethoxyphenyl)-1H-isoindole-1,3(2H)-dione.
2,3-Dimethoxybenzoic acid: Another compound with methoxy substitutions on a benzene ring.
Uniqueness: this compound is unique due to its isoindole-1,3-dione core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, setting it apart from other similar compounds.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


